

# physical properties and storage of Bpin-Cyclohexene-COOEt

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bpin-Cyclohexene-COOEt*

Cat. No.: *B1428741*

[Get Quote](#)

## Technical Guide: Bpin-Cyclohexene-COOEt

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides an in-depth overview of the physical properties, storage, and handling of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as **Bpin-Cyclohexene-COOEt**. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. This document outlines its chemical and physical characteristics, provides guidance on proper storage, and details a known synthetic protocol.

## Chemical and Physical Properties

**Bpin-Cyclohexene-COOEt** is a colorless to yellow liquid.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the physical data are predicted values and should be considered as estimates.

| Property          | Value                                                                          | Source                                  |
|-------------------|--------------------------------------------------------------------------------|-----------------------------------------|
| Chemical Name     | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | <a href="#">[1]</a>                     |
| CAS Number        | 1049004-32-1                                                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>15</sub> H <sub>25</sub> BO <sub>4</sub>                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 280.17 g/mol                                                                   | <a href="#">[2]</a>                     |
| Physical Form     | Colorless to Yellow Liquid                                                     | <a href="#">[1]</a>                     |
| Purity            | Typically ≥97%                                                                 | <a href="#">[1]</a> <a href="#">[3]</a> |
| Boiling Point     | 312.6 ± 52.0 °C (Predicted)                                                    |                                         |
| Density           | 1.03 g/cm <sup>3</sup> (Predicted)                                             |                                         |
| Flash Point       | 142.8 ± 30.7 °C (Predicted)                                                    |                                         |
| Refractive Index  | 1.473 (Predicted)                                                              |                                         |
| Vapor Pressure    | 0.0 ± 0.7 mmHg at 25°C                                                         |                                         |

## Storage and Handling

Proper storage and handling are crucial to maintain the integrity of **Bpin-Cyclohexene-COOEt**.

- Storage Temperature: The recommended storage temperature is between 2-8°C.[\[1\]](#)
- Atmosphere: It should be stored under an inert atmosphere to prevent degradation.[\[1\]](#)
- Incompatibilities: Information regarding specific incompatibilities is not readily available. Standard precautions for handling boronic esters should be followed.

## Experimental Protocols

### Synthesis of Bpin-Cyclohexene-COOEt

A common method for the synthesis of **Bpin-Cyclohexene-COOEt** involves a palladium-catalyzed cross-coupling reaction.[\[4\]](#)

**Reactants:**

- Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate
- Bis(pinacolato)diboron
- Potassium acetate (KOAc)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>)
- Dioxane (solvent)

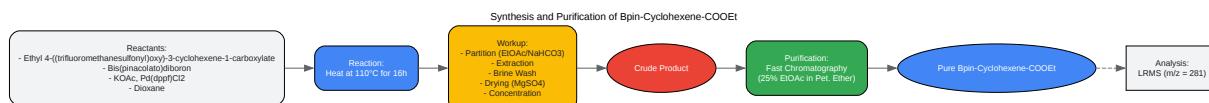
**Procedure:**

- To a reaction vessel containing dioxane (5 mL), add Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl<sub>2</sub> (10 mg, 0.05 mmol).[4]
- Heat the reaction mixture at 110°C for 16 hours.[4]
- After the reaction is complete, cool the mixture to room temperature.[4]
- Partition the mixture between ethyl acetate (EtOAc, 10 mL) and a saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution (10 mL).[4]
- Extract the aqueous phase with ethyl acetate (2 x 10 mL).[4]
- Combine the organic phases and wash with brine.[4]
- Dry the organic phase over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.[4]

## Purification

The crude product can be purified by fast chromatography.[4]

- Stationary Phase: Silica gel


- Mobile Phase: 25% Ethyl acetate in petroleum ether[4]

This purification method yields the final product with a high degree of purity.[4]

## Analytical Characterization

- Mass Spectrometry: Low-resolution mass spectrometry (LRMS) can be used to confirm the molecular weight of the product. The expected m/z value for the protonated molecule  $[M+H]^+$  is 281.[4]

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **Bpin-Cyclohexene-COOEt**.

## Conclusion

This technical guide provides essential information on the physical properties, storage, and synthesis of **Bpin-Cyclohexene-COOEt**. While some physical data are based on predictions, the provided synthetic and purification protocols offer a solid foundation for its preparation in a laboratory setting. Researchers and drug development professionals can utilize this guide as a starting point for the incorporation of this versatile building block into their synthetic strategies. Further experimental determination of its physical properties would be a valuable addition to the existing knowledge base.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLIC ACID ETHYL ESTER | 1049004-32-1 [chemicalbook.com]
- To cite this document: BenchChem. [physical properties and storage of Bpin-Cyclohexene-COOEt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1428741#physical-properties-and-storage-of-bpin-cyclohexene-cooet]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)